molecular formula C23H24O2 B14132194 2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol CAS No. 32094-31-8

2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol

Cat. No.: B14132194
CAS No.: 32094-31-8
M. Wt: 332.4 g/mol
InChI Key: PSMWHAYJHHEURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a phenolic compound with multiple hydroxyl groups and methyl substitutions, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol typically involves the condensation of 2,6-dimethylphenol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Solvent extraction and distillation techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl rings can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. The phenolic structure allows for electron delocalization, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
  • 4,4’-Isopropylidenebis(2,6-dimethylphenol)
  • 2,2-Bis(4-hydroxyphenyl)propane

Uniqueness

2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties

Properties

CAS No.

32094-31-8

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(2-hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol

InChI

InChI=1S/C23H24O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-13,21,24-25H,1-4H3

InChI Key

PSMWHAYJHHEURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC(=CC(=C3O)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.